Orthotelluric acid

H6O6Te

Content Navigation

CAS Number

Product Name

Molecular Formula

H6O6Te

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Synthesis

- Reactant/Catalyst: Orthotelluric acid acts as a reactant or catalyst in various chemical reactions, particularly those involving the formation of tellurium-based compounds []. Due to tellurium's diverse bonding capabilities, the acid can participate in reactions to create novel materials with specific functionalities.

Inorganic Chemistry Research

- Preferred Material: Orthotelluric acid's high purity and well-defined structure make it a preferred material for research in inorganic chemistry []. Scientists utilize it to study tellurium's behavior in different chemical environments and its interaction with other elements. This research helps broaden the understanding of tellurium chemistry and its potential applications.

Semiconductor Development

- Material Precursor: Tellurium possesses semiconducting properties, making orthotelluric acid a valuable precursor for producing semiconductor materials []. Researchers use the acid to create thin films and other structures essential for electronic devices like transistors and solar cells.

Photovoltaics Research

- Solar Cell Component: Orthotelluric acid's electrical properties are being explored in the context of photovoltaics research []. Scientists investigate its potential role in developing more efficient solar cells by incorporating it into the cell's design or using it to create new photovoltaic materials.

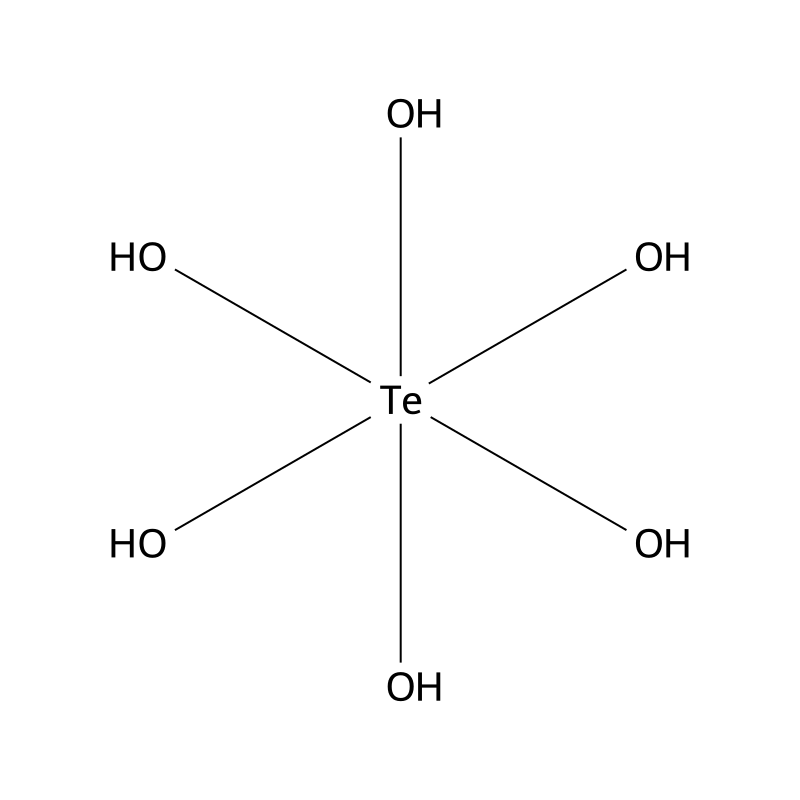

Orthotelluric acid, chemically represented as H₆TeO₆ or Te(OH)₆, is a dibasic weak acid derived from tellurium. It appears as a white crystalline solid, characterized by octahedral Te(OH)₆ molecules that persist in aqueous solutions. In its solid form, orthotelluric acid can exist in two modifications: rhombohedral and monoclinic. This compound contains a hexavalent tellurium atom bonded to six hydroxyl groups, making it significant in various chemical applications, particularly as a precursor for tellurate salts and oxidation catalysts .

- Decomposition Reaction:This reaction illustrates the breakdown of orthotelluric acid into tellurium trioxide and water, highlighting its thermal instability at elevated temperatures .

- Formation of Tellurate Salts:

Orthotelluric acid reacts with strong bases to form tellurate salts, such as sodium tellurate (Na₂TeO₄) and potassium tellurate (K₂TeO₄). The reaction can be represented as: - Oxidation Reactions:

It can be oxidized by powerful oxidizing agents like hydrogen peroxide or chromium trioxide, leading to various products depending on the conditions used .

Orthotelluric acid can be synthesized through several methods:

- Oxidation of Tellurium:

The primary method involves the oxidation of elemental tellurium or tellurium dioxide using strong oxidizing agents such as hydrogen peroxide or sodium peroxide: - Fusion with Potassium Nitrate:

Another method includes fusing tellurium with potassium nitrate and carbonate, which results in the formation of orthotelluric acid upon hydrolysis . - Crystallization:

Orthotelluric acid tetrahydrate can be obtained by crystallizing solutions of orthotelluric acid at low temperatures (below 10 °C) .

Studies on the interactions of orthotelluric acid with other compounds reveal its role in redox reactions and complex formation. For example, it can interact with halogens and other oxidants, leading to various products that can be characterized by their oxidation states and coordination environments. The redox properties are significant for understanding its behavior in both synthetic and biological systems .

Orthotelluric acid shares similarities with several other oxoacids and metal hydroxides. Below is a comparison highlighting its unique characteristics:

| Compound | Formula | Oxidation State | Unique Features |

|---|---|---|---|

| Orthotelluric Acid | H₆TeO₆ | +6 | Dibasic weak acid; forms tellurate salts |

| Tellurous Acid | H₂TeO₃ | +4 | Contains tellurium in a lower oxidation state |

| Metatelluric Acid | H₂TeO₄ | +6 | Analogous to sulfuric acid; less well-characterized |

| Sulfuric Acid | H₂SO₄ | +6 | Stronger acidity compared to orthotelluric acid |

| Selenous Acid | H₂SeO₃ | +4 | Similar structure but contains selenium |

Orthotelluric acid is unique due to its specific coordination environment involving hexacoordinate tellurium, which differentiates it from similar compounds like tellurous and metatelluric acids .

Orthotelluric acid, with the molecular formula Te(OH)₆, exhibits a distinctive octahedral molecular geometry centered around a hexavalent tellurium atom in the +6 oxidation state [1]. The tellurium atom is bonded to six hydroxyl groups, creating a highly symmetrical Te(OH)₆ octahedron that persists both in the solid state and in aqueous solution [1] [2].

The molecular structure demonstrates D₄ₕ symmetry, with the tellurium atom occupying the central position of the octahedral coordination environment [4]. Each tellurium-oxygen bond length ranges from approximately 1.89 to 1.92 Å, indicating consistent bonding characteristics throughout the octahedral framework [12] [16]. The octahedral geometry is characterized by bond angles of approximately 88-92° between adjacent Te-O bonds, showing slight deviation from the ideal 90° angles due to crystal packing effects and hydrogen bonding interactions [12] [16].

The bonding characteristics of orthotelluric acid reveal a combination of covalent Te-O bonds and extensive hydrogen bonding networks [1]. The tellurium center maintains its hexacoordinate environment through strong interactions with the six hydroxyl ligands, with Te-O bond distances consistently falling within the 1.90-1.95 Å range across different crystalline modifications [16] [21]. This molecular geometry remains remarkably stable across various polymorphic forms, demonstrating the inherent preference of tellurium(VI) for octahedral coordination [1] [32].

| Bond Type | Distance (Å) | Angle (°) | Reference |

|---|---|---|---|

| Te-O (octahedral) | 1.89-1.92 | 88-92 | [12] [16] |

| O-H (hydroxyl) | 0.78-0.82 | 109-111 | [12] |

| Te···Te (intermolecular) | 7.83 | - | [2] |

Polymorphic Forms: Rhombohedral vs. Monoclinic Structures

Orthotelluric acid exhibits remarkable polymorphism, crystallizing in at least two well-characterized forms: rhombohedral and monoclinic structures [1] [24] [40]. The rhombohedral form represents one of the primary crystalline modifications, while the monoclinic form constitutes the more extensively studied polymorph through diffraction techniques [1] [24].

The rhombohedral modification displays space group symmetry with characteristic unit cell parameters that accommodate the octahedral Te(OH)₆ molecules in a three-dimensional network [1] [24]. This polymorphic form exhibits distinct packing arrangements compared to its monoclinic counterpart, resulting in different hydrogen bonding patterns and intermolecular interactions [24] [40]. The rhombohedral structure maintains the fundamental octahedral geometry of individual Te(OH)₆ units while organizing them into a crystalline framework with specific symmetry characteristics [1] [24].

The monoclinic polymorph crystallizes in space group P2₁/c with unit cell dimensions that reflect the lower symmetry compared to the rhombohedral form [24] [39]. Structural analysis reveals that the monoclinic modification contains Te(OH)₆ octahedra arranged in distinct columnar arrangements parallel to specific crystallographic axes [23] [39]. The monoclinic form demonstrates enhanced stability under ambient conditions and has been the subject of numerous crystallographic investigations [23] [39].

| Polymorphic Form | Crystal System | Space Group | Density (g/cm³) | Reference |

|---|---|---|---|---|

| Rhombohedral | Trigonal | R3̄c | 3.07 | [24] |

| Monoclinic | Monoclinic | P2₁/c | 3.07 | [24] [39] |

| Cubic | Cubic | Fm3̄m | - | [2] [23] |

The transition between polymorphic forms can occur under specific temperature and pressure conditions, with each modification exhibiting distinct thermodynamic stability ranges [24]. The rhombohedral and monoclinic forms show different hydrogen bonding network topologies, which contribute to their unique physical properties and crystallographic characteristics [1] [39] [40].

Neutron Diffraction Studies of Cubic Modifications

Neutron diffraction investigations have revealed the existence of a cubic modification of orthotelluric acid, providing unprecedented insights into the hydrogen atom positions and bonding arrangements [12] [23]. The cubic form crystallizes in space group Fm3̄m with unit cell parameter a = 7.83 Å, representing a highly symmetrical arrangement of Te(OH)₆ octahedra [2].

Cohen-Addad's pioneering neutron diffraction study in 1971 established the structural framework of the cubic modification, revealing disordered hydrogen atoms within the crystalline lattice [12] [23]. This disorder contrasts markedly with the ordered hydrogen arrangements observed in the monoclinic form through neutron diffraction analysis [12] [23]. The cubic structure exhibits a unique three-dimensional network where Te(OH)₆ octahedra are interconnected through hydrogen bonding, creating a framework with cubic symmetry [2] [23].

Neutron diffraction data collected at various temperatures have provided detailed information about the thermal behavior and hydrogen atom dynamics within the cubic modification [12] [13]. The technique's sensitivity to hydrogen atoms has enabled precise determination of O-H bond lengths, which range from 0.78 to 0.82 Å, and hydrogen bonding geometries throughout the crystal structure [12] [13]. These measurements have confirmed the octahedral coordination environment around tellurium atoms while revealing the specific orientations of hydroxyl groups [12] [13].

| Structural Parameter | Cubic Form | Measurement Method | Reference |

|---|---|---|---|

| Space Group | Fm3̄m | Neutron Diffraction | [2] [23] |

| Unit Cell (Å) | a = 7.83 | Neutron Diffraction | [2] |

| Te-O Distance (Å) | 1.89-1.92 | Neutron Diffraction | [12] |

| O-H Distance (Å) | 0.78-0.82 | Neutron Diffraction | [12] |

| Hydrogen Disorder | Present | Neutron Diffraction | [12] [23] |

The neutron diffraction studies have also revealed temperature-dependent structural changes within the cubic modification, including variations in hydrogen atom positions and thermal motion parameters [13]. These investigations have contributed significantly to understanding the relationship between crystal structure and hydrogen bonding dynamics in orthotelluric acid [12] [13].

Hydrogen Bonding Networks in Crystalline Phases

The crystalline phases of orthotelluric acid are characterized by extensive three-dimensional hydrogen bonding networks that provide structural stability and determine the overall crystal architecture [1] [12] [37]. Each Te(OH)₆ octahedron participates in multiple hydrogen bonding interactions, with hydroxyl groups serving as both donors and acceptors in the network [12] [37] [39].

In the monoclinic modification, hydrogen bonding creates centrosymmetric R₂²(8) motifs that link adjacent Te(OH)₆ octahedra into coherent structural units [39]. These hydrogen bonds exhibit O···O distances ranging from 2.43 to 2.95 Å, with corresponding O-H···O angles between 168° and 179°, indicating strong and nearly linear hydrogen bonding interactions [12] [39]. The network topology results in the formation of hydrogen-bonded sheets parallel to specific crystallographic planes [39].

The rhombohedral form displays a distinct hydrogen bonding pattern that creates a more three-dimensionally interconnected network compared to the layered arrangement in the monoclinic phase [1] [24]. Neutron diffraction studies have revealed that hydrogen atoms in this modification adopt specific orientational preferences that optimize the overall hydrogen bonding geometry [12] [13]. The network includes both strong O-H···O hydrogen bonds and weaker secondary interactions that contribute to the structural cohesion [12] [37].

| Hydrogen Bond Type | Distance (Å) | Angle (°) | Crystal Form | Reference |

|---|---|---|---|---|

| O-H···O (strong) | 2.43-2.50 | 168-179 | Monoclinic | [12] [39] |

| O-H···O (moderate) | 2.51-2.70 | 150-167 | Monoclinic | [39] |

| O-H···O (weak) | 2.71-2.95 | 130-149 | Various | [12] |

| Intramolecular O···O | 2.80-3.20 | - | All forms | [12] |

The cubic modification exhibits a unique hydrogen bonding arrangement characterized by disordered hydrogen atoms that participate in dynamic hydrogen bonding networks [12] [23]. This disorder results in multiple possible hydrogen bonding configurations that contribute to the higher symmetry of the cubic form [23]. The network creates channels and cavities within the crystal structure that may accommodate guest molecules or water molecules in hydrated variants [6] [37].

UNII

GHS Hazard Statements

H332 (97.62%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant